molecular formula C11H16BrN B13039404 1-(3-Bromophenyl)-3-methylbutan-1-amine

1-(3-Bromophenyl)-3-methylbutan-1-amine

Cat. No.: B13039404
M. Wt: 242.16 g/mol
InChI Key: IGGKUMVNWSNTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of substituted amines It features a bromophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylbutan-1-amine, followed by a substitution reaction with a bromophenyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-Bromophenyl)-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-2-methylpropan-1-amine
  • 1-(4-Bromophenyl)-3-methylbutan-1-amine
  • 1-(3-Chlorophenyl)-3-methylbutan-1-amine

Uniqueness

1-(3-Bromophenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom in the meta position relative to the amine group can affect its electronic properties and interactions with other molecules .

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

1-(3-bromophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H16BrN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3

InChI Key

IGGKUMVNWSNTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.